4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is a derivative of pyrrolopyrimidine, a class of compounds that have been found to exhibit a range of pharmacological effects . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring . They are often encountered in approved drugs and functional materials .
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been described in various studies . For instance, a study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study discusses an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involving an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” would include a benzyloxy group attached to the 4th position of the pyrrolopyrimidine ring.Chemical Reactions Analysis
Various chemical reactions involving pyrrolopyrimidines have been reported . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Scientific Research Applications
Photochemical Synthesis
The compound is used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . This process involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . The reaction is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts .
SnAr Reactions
“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is involved in SnAr reactions with N-, O-, and S- nucleophiles . This method has been developed for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine . The products of these reactions have been fully characterized by their single crystal X-ray studies .
Antitumor Activity
The compound has been evaluated for its in vitro antitumor activity against nine cancer subpanels of non-small cell lung, CNS, leukemia, colon, ovarian, prostate, renal, melanoma, and breast tumor cells .
Anticonvulsant and Antidepressant Effects
Research has shown that the compound has potential anticonvulsant and antidepressant effects . In one study, mice were treated with the compound and their immobility time in the tail suspension test (TST) was measured .
Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines
The compound is used in the design and synthesis of novel pyrazolo[3,4-d]pyrimidines . These novel compounds have potential applications in various fields of medicinal chemistry .
properties
IUPAC Name |
4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONSNXRZMQUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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